

The Ecto-ATPase Inhibitor ARL67156: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179

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Abstract

ARL67156, also known as FPL 67156, is a synthetic analogue of adenosine triphosphate (ATP) that functions as a competitive inhibitor of certain ectonucleotidases. By impeding the hydrolysis of extracellular ATP, **ARL67156** serves as a critical tool for investigating the complex roles of purinergic signaling in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of **ARL67156**, tailored for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to ARL67156 and Purinergic Signaling

Extracellular nucleotides, such as ATP and adenosine diphosphate (ADP), are pivotal signaling molecules that modulate a wide array of cellular functions, including neurotransmission, inflammation, and vascular tone.[1] The biological effects of these nucleotides are mediated by purinergic P2 receptors (P2X and P2Y). The concentration and duration of action of extracellular ATP are tightly regulated by a family of cell surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP to ADP, adenosine monophosphate (AMP), and finally to adenosine.[2]

ARL67156 (6-N,N-Diethyl-D- β , γ -dibromomethylene adenosine triphosphate) is a non-hydrolyzable ATP analogue that selectively inhibits the activity of specific ecto-ATPases.[3] This

inhibition leads to an accumulation of extracellular ATP, thereby potentiating its effects on P2 receptors. Its utility as a research tool lies in its ability to dissect the contributions of endogenous ATP to various signaling pathways.

Mechanism of Action

ARL67156 acts as a weak competitive inhibitor of several key ectonucleotidases.^{[3][4]} Its chemical structure, featuring a phosphomethyl bond (P-C-P) in place of the hydrolyzable phosphodiester bond (P-O-P) in ATP, renders it resistant to enzymatic degradation.^[3]

ARL67156 primarily targets the following enzymes:

- Ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39): This enzyme hydrolyzes both ATP and ADP.
- Ecto-nucleoside triphosphate diphosphohydrolase 3 (NTPDase3): This enzyme also hydrolyzes ATP and ADP.
- Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1): This enzyme can hydrolyze ATP.

ARL67156 is notably less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).^{[3][4]} This selectivity allows for the targeted investigation of the roles of NTPDase1, NTPDase3, and NPP1 in specific biological systems.

Quantitative Data on ARL67156 Inhibition

The inhibitory potency of **ARL67156** has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (K_i) and pIC_{50} values.

Table 1: Inhibitory Constants (K_i) of **ARL67156** for Human Ectonucleotidases

Enzyme	K_i (μM)
NTPDase1 (CD39)	11 ± 3 ^{[3][4]}
NTPDase3	18 ± 4 ^{[3][4]}
NPP1	12 ± 3 ^{[3][4]}

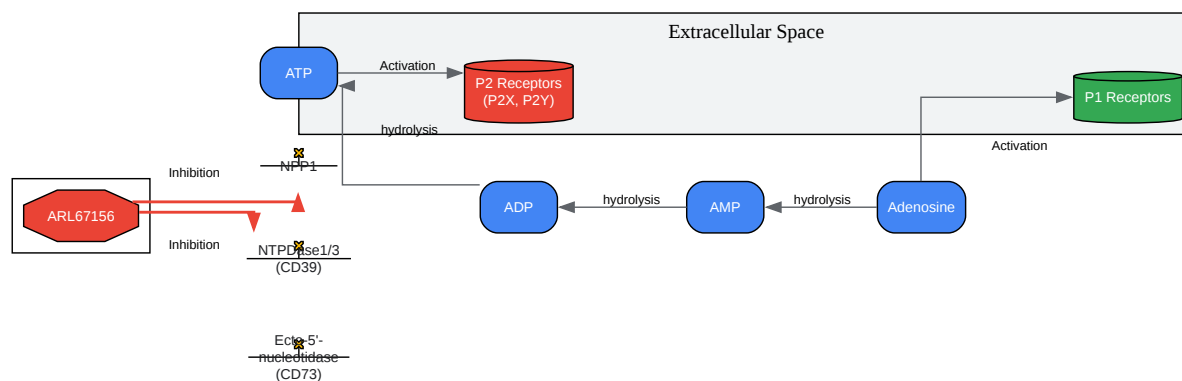
Table 2: pIC50 Values of **ARL67156**

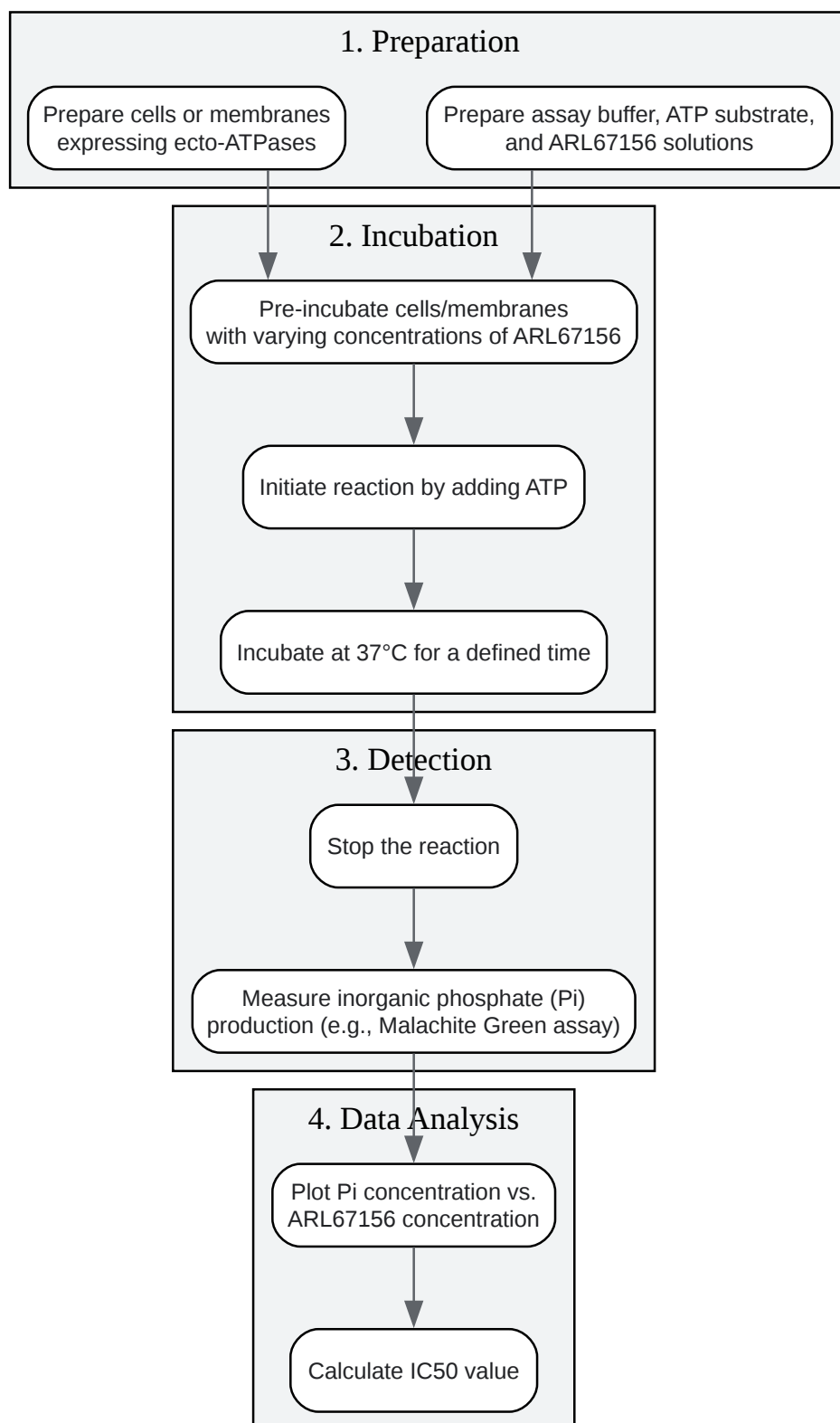
System	pIC50
Human Blood Cells (ATP degradation)	4.62[5]
Rabbit Ear Artery (ecto-ATPase inhibition)	5.2[5]
Rat Vas Deferens (NTPDase inhibition)	5.1

Signaling Pathway and Experimental Workflow

Purinergic Signaling Pathway

The following diagram illustrates the core components of the purinergic signaling pathway and the point of intervention for **ARL67156**.





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- To cite this document: BenchChem. [The Ecto-ATPase Inhibitor ARL67156: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611179#what-is-the-function-of-arl67156]

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